molecular formula C16H17ClN2O4S B4238081 1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No. B4238081
M. Wt: 368.8 g/mol
InChI Key: OLJHYEOTZIEQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTR-Inhibitor-172, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application in treating cystic fibrosis.

Mechanism of Action

CFTR-Inhibitor-172 inhibits the activity of the CFTR protein by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. As a result, the mucus in the lungs becomes less thick and sticky, making it easier to clear from the airways.
Biochemical and Physiological Effects:
CFTR-Inhibitor-172 has been shown to increase the transport of chloride ions across cell membranes in cells that express the CFTR protein. This leads to a decrease in the viscosity of mucus and an improvement in lung function in individuals with cystic fibrosis. In addition, the compound has been shown to have anti-inflammatory effects, which may further improve lung function in individuals with cystic fibrosis.

Advantages and Limitations for Lab Experiments

CFTR-Inhibitor-172 has several advantages for use in lab experiments, including its high potency and specificity for the CFTR protein. However, the compound has some limitations, including its relatively low solubility in water and its potential for off-target effects on other ion channels.

Future Directions

There are several future directions for research on CFTR-Inhibitor-172, including:
1. Developing more potent and selective inhibitors of the CFTR protein for the treatment of cystic fibrosis.
2. Investigating the potential of CFTR-Inhibitor-172 for the treatment of other diseases that involve ion channel dysfunction.
3. Studying the long-term safety and efficacy of CFTR-Inhibitor-172 in clinical trials.
4. Developing new formulations of CFTR-Inhibitor-172 that improve its solubility and bioavailability.
5. Investigating the potential of CFTR-Inhibitor-172 as a tool for studying the function of the CFTR protein in normal and disease states.
In conclusion, CFTR-Inhibitor-172 is a promising compound for the treatment of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on CFTR-Inhibitor-172, which may lead to the development of new therapies for cystic fibrosis and other diseases involving ion channel dysfunction.

Scientific Research Applications

CFTR-Inhibitor-172 has been extensively studied for its potential therapeutic application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The compound works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs.

properties

IUPAC Name

[4-[(2-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-14-5-2-1-4-13(14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-6-3-11-23-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJHYEOTZIEQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine
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1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine

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